1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is a chemical compound with the molecular formula and a molecular weight of approximately 205.13 g/mol. This compound features a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl ethyl group. Its structure can be represented by the InChI key FSAUTMCABQTKSE-UHFFFAOYSA-N and the canonical SMILES notation CC(C)CC1(CCC1)CBr . The compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry.
These reactions are significant for synthesizing more complex molecules and studying reaction mechanisms involving cyclobutane derivatives.
While specific biological activity data for 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is limited, compounds with similar structures have been investigated for their potential pharmacological properties. Cyclobutane derivatives have been noted for their activity against various biological targets, including enzymes involved in cancer progression, such as protein farnesyltransferase . Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane typically involves:
Detailed protocols would vary based on the desired yield and purity of the final product.
This compound finds applications primarily in:
Interaction studies involving 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane would focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential utility in drug design. Specific studies on how it interacts with biological macromolecules or other small molecules could provide insights into its pharmacological potential.
Several compounds exhibit structural similarities to 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Bromomethyl)-1-(2-methylpropyl)cyclobutane | C9H17Br | Similar structure but with a different alkyl group |
| 1-(Bromomethyl)-1-[2-(propan-2-ylsulfanyl)ethyl]cyclobutane | C9H17BrS | Contains a propan-2-ylsulfanyl group |
| 3-(Bromomethyl)-2-methyl-3-[2-(methylsulfanyl)ethyl]oxolane | C9H17BrOS | An oxolane derivative that incorporates an ether linkage |
The uniqueness of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane lies in its specific combination of a cyclobutane core with both bromomethyl and methylsulfanyl substituents. This combination may impart distinct reactivity profiles compared to other similar compounds, potentially influencing its applications in synthesis and medicinal chemistry.
The synthesis of 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane emerged in the early 21st century as part of broader efforts to functionalize cyclobutane rings for pharmaceutical and materials science applications. Cyclobutane derivatives gained prominence due to their strained ring systems, which impart unique reactivity patterns. The compound’s specific development is linked to advances in bromomethylation techniques, particularly methods involving bromine substitution on pre-functionalized cyclobutane intermediates.
Early synthetic routes focused on nucleophilic substitution reactions, leveraging the bromine atom’s electrophilic character to introduce additional functional groups. For example, the use of cyclobutylmethanol as a precursor, followed by bromination with reagents like phosphorus tribromide, became a foundational approach. Industrial-scale production methods were later refined to improve purity and yield, as seen in patents describing optimized bromination protocols.
The systematic name 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is derived from its structural components:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1601233-08-2 | |
| Molecular Formula | C8H15BrS | |
| SMILES Notation | CSCCC1(CBr)CCC1 | |
| InChI Key | FSAUTMCABQTKSE-UHFFFAOYSA-N |
Alternative names include 1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclobutane and BD01066393, reflecting variations in substituent ordering. The IUPAC name prioritizes the bromomethyl group due to bromine’s higher atomic number compared to sulfur.
This compound bridges two critical domains:
The juxtaposition of bromine and sulfur in 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane creates a bifunctional platform for synthesizing complex molecules, such as enzyme inhibitors or agrochemicals. For instance, its bromine atom can undergo cross-coupling reactions to form carbon-carbon bonds, while the sulfur group enhances solubility in nonpolar media.